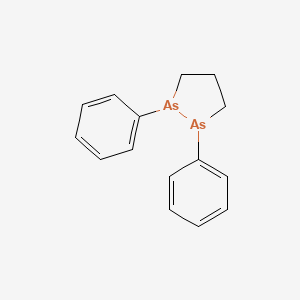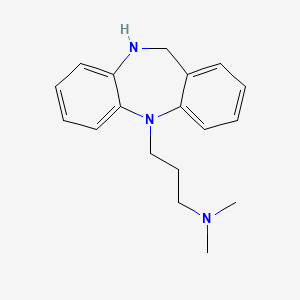
5H-DIBENZO(b,e)(1,4)DIAZEPINE, 10,11-DIHYDRO-5-(3-(DIMETHYLAMINO)PROPYL)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5H-DIBENZO(b,e)(1,4)DIAZEPINE, 10,11-DIHYDRO-5-(3-(DIMETHYLAMINO)PROPYL)-: is a chemical compound belonging to the class of dibenzodiazepines This compound is characterized by its complex structure, which includes a dibenzo[b,e][1,4]diazepine core with a 10,11-dihydro substitution and a 3-(dimethylamino)propyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5H-DIBENZO(b,e)(1,4)DIAZEPINE, 10,11-DIHYDRO-5-(3-(DIMETHYLAMINO)PROPYL)- typically involves the following steps:
Formation of the Dibenzodiazepine Core: This can be achieved through a cyclization reaction involving appropriate precursors such as ortho-substituted benzylamines and ortho-substituted benzaldehydes.
Reduction: The dibenzodiazepine core is then subjected to reduction reactions to introduce the 10,11-dihydro substitution. Common reducing agents include hydrogen gas in the presence of a palladium catalyst.
Substitution: The final step involves the introduction of the 3-(dimethylamino)propyl group through nucleophilic substitution reactions. This can be achieved using reagents such as 3-(dimethylamino)propyl chloride in the presence of a base like sodium hydride.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide. These reactions can lead to the formation of various oxidized derivatives.
Reduction: Reduction reactions can further modify the compound, often using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dimethylamino group. Common reagents include alkyl halides and acyl chlorides.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, acyl chlorides.
Major Products:
Oxidized Derivatives: Various oxidized forms depending on the specific oxidizing agent used.
Reduced Derivatives: Compounds with reduced functional groups.
Substituted Derivatives: Compounds with new substituents at the dimethylamino group.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of complex heterocyclic compounds.
Biology: In biological research, it is studied for its potential interactions with biological macromolecules, including proteins and nucleic acids.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. It is investigated for its potential pharmacological activities, including anti-cancer and anti-inflammatory properties.
Industry: In the industrial sector, the compound is used in the synthesis of fine chemicals and pharmaceuticals. It serves as an intermediate in the production of various active pharmaceutical ingredients.
Mecanismo De Acción
The mechanism of action of 5H-DIBENZO(b,e)(1,4)DIAZEPINE, 10,11-DIHYDRO-5-(3-(DIMETHYLAMINO)PROPYL)- involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, modulating their activity. It may also interact with nucleic acids, affecting gene expression and cellular processes. The exact pathways and molecular targets are subject to ongoing research, with studies focusing on its potential therapeutic effects and underlying mechanisms.
Comparación Con Compuestos Similares
5H-DIBENZO(b,e)(1,4)DIAZEPINE: A structurally related compound without the 10,11-dihydro substitution.
10,11-DIHYDRO-5H-DIBENZO(b,e)(1,4)DIAZEPINE: A similar compound lacking the 3-(dimethylamino)propyl group.
5-METHYL-10,11-DIHYDRO-5H-DIBENZO(b,e)(1,4)DIAZEPINE: A derivative with a methyl group substitution.
Uniqueness: The uniqueness of 5H-DIBENZO(b,e)(1,4)DIAZEPINE, 10,11-DIHYDRO-5-(3-(DIMETHYLAMINO)PROPYL)- lies in its specific structural features, including the 10,11-dihydro substitution and the 3-(dimethylamino)propyl group. These modifications confer distinct chemical properties and potential biological activities, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
2204-53-7 |
|---|---|
Fórmula molecular |
C18H23N3 |
Peso molecular |
281.4 g/mol |
Nombre IUPAC |
3-(5,6-dihydrobenzo[b][1,4]benzodiazepin-11-yl)-N,N-dimethylpropan-1-amine |
InChI |
InChI=1S/C18H23N3/c1-20(2)12-7-13-21-17-10-5-3-8-15(17)14-19-16-9-4-6-11-18(16)21/h3-6,8-11,19H,7,12-14H2,1-2H3 |
Clave InChI |
ZUMKGEDSJKWRFD-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCCN1C2=CC=CC=C2CNC3=CC=CC=C31 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




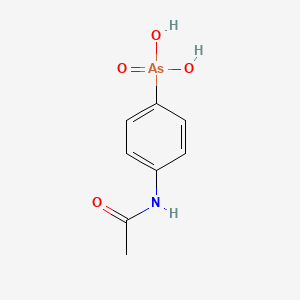
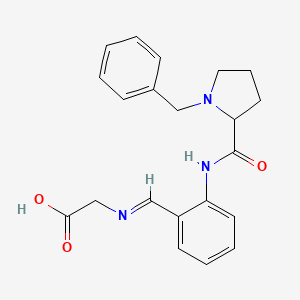
![Furo[3,4-d]oxepine](/img/structure/B14753780.png)
![(2R,3R,4R,5R)-2-((Benzoyloxy)methyl)-5-(4'-chloro-5,5'-diiodo-7H-[4,7'-bipyrrolo[2,3-d]pyrimidin]-7-yl)tetrahydrofuran-3,4-diyl dibenzoate](/img/structure/B14753784.png)
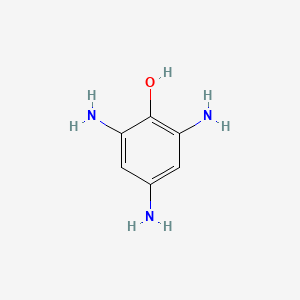

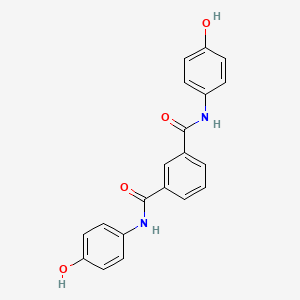

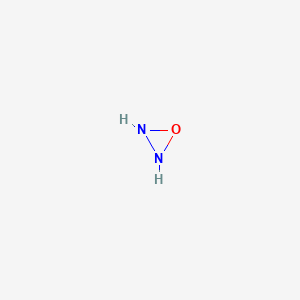
![Naphtho[1,2-h]quinazoline](/img/structure/B14753817.png)

